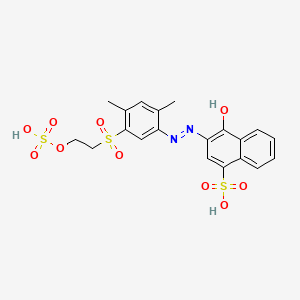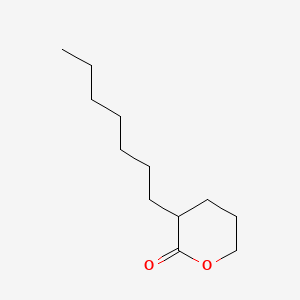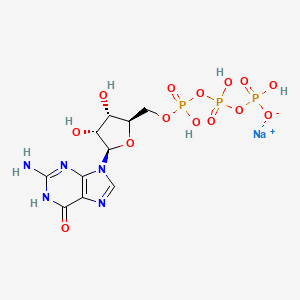
5'-GTP Sodium Salt; Sodium GTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Guanosine Triphosphate Sodium Salt, commonly referred to as Sodium GTP, is a purine trinucleotide. It plays a crucial role in various biochemical processes, including signal transduction, protein synthesis, and as a substrate for RNA synthesis during transcription . Sodium GTP is a key molecule in cellular energy transfer and is involved in numerous cellular functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium GTP is typically prepared by the enzymatic phosphorylation of guanosine 5’-monophosphate (GMP). This process involves the addition of phosphate groups to GMP, facilitated by specific enzymes . The compound is then purified using ion exchange chromatography to ensure high purity and quality .
Industrial Production Methods: In industrial settings, the production of Sodium GTP follows similar enzymatic processes but on a larger scale. The enzymatic phosphorylation is optimized for higher yields, and advanced purification techniques are employed to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Sodium GTP undergoes various chemical reactions, including hydrolysis, phosphorylation, and interactions with proteins. It is involved in the hydrolysis reaction where it is converted to guanosine diphosphate (GDP) and inorganic phosphate .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by GTPases, resulting in the formation of GDP and inorganic phosphate.
Phosphorylation: Involves kinases that add phosphate groups to the molecule.
Protein Interactions: Sodium GTP binds to G-proteins, influencing their activity and function.
Major Products Formed:
GDP (Guanosine Diphosphate): Formed during hydrolysis.
GTP-bound Proteins: Formed during interactions with G-proteins.
Aplicaciones Científicas De Investigación
Sodium GTP has a wide range of applications in scientific research:
Mecanismo De Acción
Sodium GTP functions as a carrier of phosphates and pyrophosphates, channeling chemical energy into specific biosynthetic pathways . It activates signal transducing G-proteins, which are involved in various cellular processes, including proliferation, differentiation, and activation of intracellular kinase cascades . The hydrolysis of Sodium GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis .
Comparación Con Compuestos Similares
Adenosine Triphosphate (ATP): Another nucleotide involved in energy transfer.
Cytidine Triphosphate (CTP): Used in the synthesis of RNA.
Uridine Triphosphate (UTP): Involved in carbohydrate metabolism.
Uniqueness of Sodium GTP: Sodium GTP is unique due to its specific role in G-protein signaling and its involvement in the regulation of various cellular processes. Unlike ATP, which is primarily an energy currency, Sodium GTP has specialized functions in signal transduction and protein synthesis .
Propiedades
Fórmula molecular |
C10H15N5NaO14P3 |
|---|---|
Peso molecular |
545.16 g/mol |
Nombre IUPAC |
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
Clave InChI |
XZLBHDBHXGWQOB-GWTDSMLYSA-M |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)

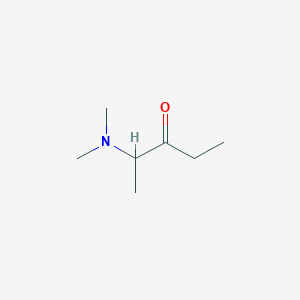
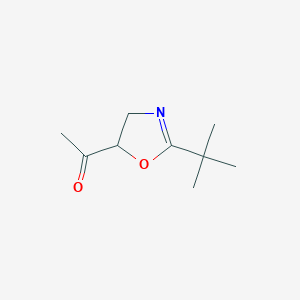
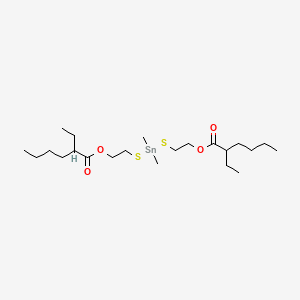
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
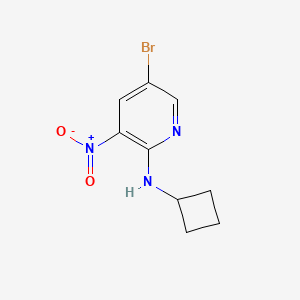
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)

